molecular formula C19H17F2N3O3S B6586689 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole CAS No. 1226434-70-3

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole

Cat. No. B6586689
CAS RN: 1226434-70-3
M. Wt: 405.4 g/mol
InChI Key: WULGHRMUTHNLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a difluoromethoxy group, a nitrophenyl group, a propan-2-ylsulfanyl group, and an imidazole ring.


Physical And Chemical Properties Analysis

The compound “4-(Difluoromethoxy)phenyl isocyanate”, which is a part of the requested compound, has a refractive index of 1.495 (lit.), a boiling point of 209 °C (lit.), and a density of 1.323 g/mL at 25 °C (lit.) . It should be stored at −20°C .

Safety and Hazards

The compound “4-(Difluoromethoxy)phenyl isocyanate” is considered hazardous. It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is toxic if swallowed, in contact with skin or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c1-12(2)28-19-22-11-17(13-4-3-5-15(10-13)24(25)26)23(19)14-6-8-16(9-7-14)27-18(20)21/h3-12,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULGHRMUTHNLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole

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